molecular formula C12H10F3N3OS B5699639 2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide

2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide

Cat. No. B5699639
M. Wt: 301.29 g/mol
InChI Key: RDNRSMWHANGYEM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This molecule has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide inhibits the NF-κB signaling pathway by targeting the inhibitor of κB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. By inhibiting the IKK complex, this compound prevents the phosphorylation and degradation of IκB proteins, thereby preventing the translocation of NF-κB into the nucleus and the subsequent activation of NF-κB target genes.
Biochemical and Physiological Effects:
The inhibition of the NF-κB signaling pathway by this compound has various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, thereby inhibiting the growth and metastasis of cancer cells. In inflammatory cells, this compound suppresses the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has well-established mechanisms of action. In addition, this compound has been shown to be effective in various disease models, including cancer and inflammation.
However, there are also limitations to the use of this compound in lab experiments. This compound is a potent inhibitor of the NF-κB signaling pathway, which is involved in various cellular processes. Therefore, the off-target effects of this compound should be carefully evaluated. In addition, the optimal concentration and duration of this compound treatment should be determined for each specific experiment.

Future Directions

There are several future directions for the research on 2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide. First, the potential of this compound as a therapeutic agent in various diseases should be further evaluated in preclinical and clinical studies. Second, the off-target effects of this compound should be further investigated to ensure its safety and efficacy. Third, the optimal concentration and duration of this compound treatment should be determined for each specific disease model. Fourth, the development of more potent and selective inhibitors of the NF-κB signaling pathway should be pursued. Finally, the combination of this compound with other therapeutic agents should be explored for enhanced efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of the NF-κB signaling pathway that has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is warranted to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide can be synthesized through a multistep process involving the condensation of 2-methoxy-5-(trifluoromethyl)aniline with 2-bromoacetonitrile, followed by the reaction with thioacetamide and sodium methoxide. The final product is obtained through a purification process using column chromatography. This synthesis method has been well-established and has been used in various studies involving this compound.

Scientific Research Applications

2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In inflammation and autoimmune disorders, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. This compound has also been shown to ameliorate the symptoms of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

(E)-2-cyano-3-[2-methoxy-5-(trifluoromethyl)anilino]prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c1-19-10-3-2-8(12(13,14)15)4-9(10)18-6-7(5-16)11(17)20/h2-4,6,18H,1H3,(H2,17,20)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNRSMWHANGYEM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.